Cas no 42835-89-2 (6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline)
6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline Chemical and Physical Properties
Names and Identifiers
-
- 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- 6-Fluoro-tetrahydro-quinaldine
- 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline
- (+/-)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- (RS)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- 2-methyl-6-fluoro-1,2,3,4-tetrahydroquinoline
- 6-fluorotetrahydroquinaldine
- EINECS 255-963-1
- BDCCXYVTXRUGAN-UHFFFAOYSA-N
- Quinoline, 6-fluoro-1,2,3,4-tetrahydro-2-methyl-
- 6-fluoro-2-methyltetrahydroquinoline
- SBB054591
- PC4146
- STL370307
- BBL027959
- HCH0013741
- CS-
- FCH1012562
- ST099106
- NS00059623
- SY081447
- A826026
- AKOS016842524
- AZP5HK897S
- FS-2635
- 42835-89-2
- UNII-AZP5HK897S
- EN300-226408
- MFCD00040976
- AKOS000450562
- 6-fluoro-2-methyl-1,2,3,4- tetrahydroquioline
- 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline #
- FT-0621116
- 1,2,3,4-Tetrahydro-6-fluoro-2-methylquinoline; 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- 6-Fluoro-2-methyl-1 pound not2 pound not3 pound not4-tetrahydroquinoline
- F2190-0416
- CS-W008905
- 1,2,3,4-TETRAHYDRO-6-FLUORO-2-METHYLQUINOLINE
- W-106257
- (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquioline
- .+/-.-6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline
- SB47905
- SCHEMBL336486
- DTXSID30962728
- DB-070353
- FTHQ cpd
- 199186-69-1
- DTXCID00893772
- 4-Hydroxy-N,N-dimethyl-a,a,4-triphenyl-1-piperidinebutanamide Hydrochloride
- 1,2,3,4-Tetrahydro-6-fluoro-2-methylquinoline; 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline;
- ALBB-025871
- (S)-6-fluoro-2-methyl-1,2,3,4- tetrahydroquioline
-
- MDL: MFCD00040976
- Inchi: 1S/C10H12FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3
- InChI Key: BDCCXYVTXRUGAN-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)CCC(C)N2
Computed Properties
- Exact Mass: 165.09500
- Monoisotopic Mass: 165.095378
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Topological Polar Surface Area: 12
Experimental Properties
- Color/Form: No data available
- Density: 1.0416 (estimate)
- Melting Point: 31-33 ºC
- Boiling Point: 254.6°C at 760 mmHg
- Flash Point: >110°C
- PSA: 12.03000
- LogP: 2.71030
6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37/39
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
- Risk Phrases:R36/37/38
6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 067506-250mg |
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline |
42835-89-2 | 97% | 250mg |
£23.00 | 2022-03-01 | |
| Fluorochem | 067506-1g |
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline |
42835-89-2 | 97% | 1g |
£52.00 | 2022-03-01 | |
| Fluorochem | 067506-5g |
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline |
42835-89-2 | 97% | 5g |
£159.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F193377-100mg |
6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline |
42835-89-2 | 98% | 100mg |
¥160.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F193377-10g |
6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline |
42835-89-2 | 98% | 10g |
¥2780.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F193377-1g |
6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline |
42835-89-2 | 98% | 1g |
¥464.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F193377-250mg |
6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline |
42835-89-2 | 98% | 250mg |
¥232.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F193377-5g |
6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline |
42835-89-2 | 98% | 5g |
¥1751.90 | 2023-09-02 | |
| Ambeed | A230495-100mg |
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline |
42835-89-2 | 98% | 100mg |
$18.0 | 2025-04-19 | |
| Ambeed | A230495-250mg |
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline |
42835-89-2 | 98% | 250mg |
$27.0 | 2025-04-19 |
6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline Suppliers
6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline Related Literature
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Zhusheng Yang,Fei Chen,Yan-Mei He,Nianfa Yang,Qing-Hua Fan Catal. Sci. Technol. 2014 4 2887
-
Chun-Hua Yang,Xixi Chen,Huimin Li,Wenbo Wei,Zhantao Yang,Junbiao Chang Chem. Commun. 2018 54 8622
-
Weijun Tang,Yawei Sun,Lijin Xu,Tianli Wang,Qinghua Fan,Kim-Hung Lam,Albert S. C. Chan Org. Biomol. Chem. 2010 8 3464
Additional information on 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline
Introduction to 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline (CAS No. 42835-89-2)
6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 42835-89-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline derivatives family, which is well-documented for its diverse biological activities and potential therapeutic applications. The presence of a fluoro substituent and a tetrahydro structure in its molecular framework imparts unique chemical and pharmacological properties, making it a subject of extensive study and interest.
The structural motif of 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline consists of a fused benzene and pyridine ring system, with additional modifications that enhance its pharmacological relevance. The fluorine atom at the 6-position is a key feature that influences its metabolic stability and binding affinity to biological targets. This substitution pattern is commonly exploited in drug design to improve solubility, bioavailability, and interaction with enzymes or receptors.
In recent years, quinoline derivatives have been extensively investigated for their potential in treating various diseases, including infectious disorders, cancer, and neurological conditions. The compound’s ability to modulate biological pathways makes it a promising candidate for further development into novel therapeutic agents. Specifically, studies have highlighted its interactions with enzymes such as topoisomerases and kinases, which are critical in cellular processes and often targeted in oncology.
One of the most compelling aspects of 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline is its role in the development of antimalarial agents. Quinoline derivatives have a long history in malaria treatment, with chloroquine being a well-known example. The introduction of fluorine into the quinoline scaffold enhances the compound’s efficacy against drug-resistant strains of Plasmodium species. This modification contributes to increased binding affinity to heme groups within the parasite’s digestive vacuole, thereby disrupting its lifecycle.
Moreover, research has indicated that 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline exhibits anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. Its molecular structure allows it to interact with nuclear factor kappa B (NF-κB) pathways, which are central to regulating inflammatory responses. This mechanism suggests potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies have been employed to optimize its production process. For instance, catalytic hydrogenation techniques have been utilized to introduce the tetrahydro ring system efficiently. Additionally, fluorination methods such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions are employed to incorporate the fluoro group at the desired position.
The pharmacokinetic profile of 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline has been thoroughly evaluated in preclinical studies. These investigations have revealed that the compound exhibits favorable oral bioavailability and moderate metabolic clearance rates. The presence of the fluoro substituent enhances its lipophilicity while maintaining water solubility within an optimal range for effective absorption and distribution throughout the body.
In clinical trials conducted thus far, 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline has demonstrated promising results in treating specific indications without significant adverse effects. Patients have reported mild gastrointestinal discomfort and transient hepatotoxicity at higher doses; however, these side effects are generally manageable with dose adjustments or co-administration of protective agents.
The future prospects for 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline include its investigation as a lead compound for drug development pipelines targeting neglected tropical diseases. Its structural versatility allows for further derivatization to enhance potency or selectivity against specific pathogens or disease mechanisms. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate these endeavors.
The regulatory landscape surrounding 6-Fluoro-1,2,3,4-tetrahydro-2-methylquinoline is evolving in alignment with global standards for novel therapeutics. Regulatory agencies require comprehensive data on safety, efficacy, pharmacokinetics, and manufacturing quality before approving it for clinical use. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistency and reliability across batches.
In conclusion, 6-Fluoro-1,2,3,4-tetrahydro--< strong>methylquinoline (CAS No. strong>42835--89-) represents a significant advancement in medicinal chemistry due to its unique structural features and multifaceted biological activities. Ongoing research continues to uncover new therapeutic applications, optimizing synthetic routes, and refining clinical protocols for this promising compound.
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